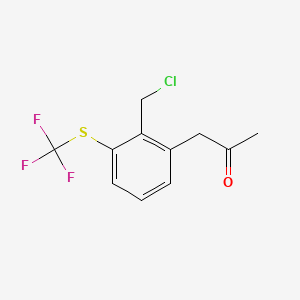
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H10ClF3OS. This compound is characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-3-(trifluoromethylthio)benzene with acetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom of the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its reactivity allows for the modification of biological molecules to study their function and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism by which 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the chloromethyl and trifluoromethylthio groups, which can participate in various nucleophilic and electrophilic reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethylthio group in a different position on the phenyl ring. This positional isomer may exhibit different reactivity and properties.
1-(2-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one: This compound lacks the sulfur atom in the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromomethyl group instead of a chloromethyl group can affect the compound’s reactivity in substitution reactions.
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)5-8-3-2-4-10(9(8)6-12)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
NTSDUUUJJLZQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















